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Flumatinib Metabolism Overview

Flumatinib is a novel, oral BCR-ABL tyrosine kinase inhibitor developed for treating chronic myeloid

leukemia (CML). Its metabolism involves complex Phase I and Phase II biotransformation pathways [1].

Metabolic Pathways

The primary metabolic pathways identified in CML patients include [1]:

N-demethylation: Produces the major metabolite M1.
Amide hydrolysis: Produces the metabolite M3.

N-oxidation and hydroxylation.
Phase Il conjugation: Includes glucuronidation and acetylation.

Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS)
analysis in human plasma, urine, and feces revealed 34 metabolites, with 7 primary metabolites confirmed
using synthetic reference standards [1]. The parent drug, flumatinib, remains the predominant form in

plasma, urine, and feces [1].

The following diagram maps the core metabolic pathways and key experimental findings for flumatinib:
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In Vitro/In Vivo:
* CYP3A4 is key enzyme

In CML Patients:
* 34 metabolites identified

* M1 has similar activity to parent
» M3 is pharmacologically inactive

7 primary metabolites confirmed
 Parent drug is main form in plasma
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Key metabolic pathways and experimental insights for flumatinib.

Pharmacokinetic and Pharmacodynamic Profiles

Understanding the exposure and activity of flumatinib and its metabolites is critical for efficacy and safety

assessments.

Key Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for flumatinib and its major metabolite M1

from a clinical study in CML patients. Data for metabolite M3 is less prominent in pharmacokinetic

literature.
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Accumulation

Analyte Dose T~max~ (h t~1/2~ (h Key Findings
o (h) (h) Ratio (Fold) g =
Flumatinib 400 2.0 (median)  16.0 4.1 Exposure (C~max~,
mg AUC~0-t~, AUC~0-00~)
increased in an
approximately dose-
proportional manner [2].
600 2.0 (median)  16.9 3.4
mg
Metabolite 400 Information Information Information not Has similar
M1 mg / not specified  not specified  specified in pharmacodynamic activity
600 in results in results results to the parent drug
mg flumatinib [3] [4].
Metabolite 400 Information Information Information not Identified as a

M3 mg /
600
mg

not specified
in results

not specified
in results

specified in
results

pharmacologically inactive
metabolite [4].

A study on healthy Chinese subjects also found that a high-fat diet significantly increased systemic

exposure to flumatinib and M1 compared to the fasted state, while the effect on M3 was less pronounced

[4].

Pharmacodynamic and Inhibition Data

¢ Mechanism of Action: Flumatinib is a multi-kinase inhibitor targeting c-Abl, PDGFR[3, and c-Kit,
with IC~50~ values of 1.2 nM, 307.6 nM, and 2662 nM, respectively. It predominantly inhibits the

autophosphorylation of Ber-Abl [5].

e Metabolite M1 Activity: The N-desmethyl metabolite (M1) has been shown to possess similar
pharmacodynamic activity to the parent drug flumatinib [3] [4].

¢ Drug-Drug Interactions: As flumatinib is primarily metabolized by CYP3A4, co-administration with
strong CYP3A4 inhibitors like isavuconazole can significantly increase flumatinib plasma
concentrations. One study found the half-maximal inhibitory concentration (IC~50~) of isavuconazole
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on flumatinib metabolism was 6.66 pM in human liver microsomes and 0.62 pM in rat liver
microsomes [3].

Experimental Protocols for Quantification

A robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been

developed for the simultaneous determination of flumatinib, M1, and M3 in human plasma [6].

Detailed LC-MS/MS Methodology

Sample Preparation: Plasma samples (50 pL) undergo a simple, one-step protein precipitation using
methanol [6].
Chromatography:
o Column: C18 column.
o Mobile Phase: Isocratic elution with a mixture of methanol : 5mM ammonium acetate :
formic acid (60:40:0.4, viviv).
o Run Time: 4.2 minutes in total.
o Temperature: The column temperature is maintained at 40°C [6].
Mass Spectrometry Detection:
o lonization Mode: Multiple reaction monitoring (MRM) in positive ion mode.
o Transitions (m/z):
= Flumatinib: 563.1 — 463.0
= Metabolite M1: 549.3 - 462.9
= Metabolite M3: 303.0 — 175.0 [3] [6]
Method Validation:
o Linearity:
= Flumatinib: 0.400-400 ng/mL
= M1: 0.100-100 ng/mL
= M3: 0.200-200 ng/mL
o Precision: Intra- and inter-day precision (relative standard deviation) were <8.5% for
flumatinib, <9.8% for M1, and <10.6% for M3.
o Accuracy: Accuracy (relative error) was within £2.2% for flumatinib, +6.0% for M1, and £9.9%
for M3 [6].

Key Takeaways for Researchers
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e Major Metabolites: The two primary metabolites of flumatinib are M1 (N-desmethyl flumatinib),
which is pharmacologically active, and M3 (amide hydrolysis product), which is inactive.

¢ Critical Enzyme: The metabolism of flumatinib is primarily mediated by CYP3A4, making it
susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.

e Administration Guidance: A high-fat diet significantly increases flumatinib exposure,
suggesting that fasting administration may be recommended to avoid excessive drug accumulation
and potential toxicity [4].

¢ Robust Analytics: The established LC-MS/MS method provides a reliable tool for supporting
pharmacokinetic studies and therapeutic drug monitoring in clinical practice.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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